molecular formula C15H20N4 B4063631 4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine

4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine

Cat. No. B4063631
M. Wt: 256.35 g/mol
InChI Key: QMEWQTVWMCGIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the dopamine D4 receptor, which is a subtype of the dopamine receptor family. This compound has shown promising results in scientific research in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Some derivatives, such as those synthesized from 4-phenyl-1,2,4-triazoline-5-thione, have been screened for antibacterial activities, indicating potential as novel antimicrobial agents (Pitucha et al., 2005). Furthermore, novel 1,2,4-triazole derivatives have been identified to possess significant antimicrobial activities, suggesting their utility in combating microbial resistance (Bektaş et al., 2010).

Anticancer Activity

  • Antineoplastic Activity Against Dalton’s Lymphoma Ascitic in Mice : A novel 1, 2, 4 - triazole derivative demonstrated considerable anticancer activity against tumor-induced in Swiss albino male mice, showcasing the potential for cancer treatment applications (Arul & Smith, 2016).

Insecticidal Applications

  • Insecticides Based on Serotonergic Ligands : Research into 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives explored their use as insecticides with novel modes of action, indicating effectiveness against armyworms and potential for broader pest control strategies (Cai et al., 2010).

Molecular Stability and Docking Studies

  • EGFR Inhibitors and Anti-Cancer Activity : Studies on benzimidazole derivatives bearing 1,2,4-triazole have conducted detailed analyses of their stability, conformation, and molecular docking as EGFR inhibitors, highlighting their anti-cancer properties and providing insights into their mechanism of action (Karayel, 2021).

Antidepressant Metabolism Study

  • Metabolic Pathways in Antidepressants : An investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, in human liver microsomes and recombinant enzymes revealed insights into its metabolic pathways, highlighting the importance of specific cytochrome P450 enzymes (Hvenegaard et al., 2012).

Antituberculosis Activity

  • Mycobacterium Tuberculosis GyrB Inhibitors : The design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB enzyme demonstrated significant antituberculosis activity, underscoring their therapeutic potential (Jeankumar et al., 2013).

properties

IUPAC Name

4-phenyl-1-[2-(1,2,4-triazol-4-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-2-4-14(5-3-1)15-6-8-18(9-7-15)10-11-19-12-16-17-13-19/h1-5,12-13,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEWQTVWMCGIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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